molecular formula C9H14ClNO4S2 B1520194 3,5-Bis(methylsulfonyl)benzylamine hydrochloride CAS No. 1171787-85-1

3,5-Bis(methylsulfonyl)benzylamine hydrochloride

Cat. No.: B1520194
CAS No.: 1171787-85-1
M. Wt: 299.8 g/mol
InChI Key: NNNMHPDMWLSBKQ-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO4S2. It is a derivative of benzylamine where two methylsulfonyl groups are attached to the benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride typically involves the following steps:

  • Benzylamine Derivation: Starting with benzylamine, the compound undergoes sulfonylation reactions to introduce the methylsulfonyl groups.

  • Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(methylsulfonyl)benzylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl groups to sulfides.

  • Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Sulfides and amines.

  • Substitution Products: Amides and other substituted benzylamines.

Scientific Research Applications

3,5-Bis(methylsulfonyl)benzylamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound is used in the manufacturing of various chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3,5-Bis(methylsulfonyl)benzylamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is similar to other benzylamine derivatives and sulfonyl compounds. its unique structure, with two methylsulfonyl groups, sets it apart in terms of reactivity and potential applications. Some similar compounds include:

  • 3,5-Bis(methylsulfonyl)aniline

  • 3,5-Bis(methylsulfonyl)benzonitrile

  • 1,3-Bis(methylsulfonyl)benzene

These compounds share structural similarities but differ in their functional groups and properties, leading to different applications and reactivity profiles.

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Properties

IUPAC Name

[3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2.ClH/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNMHPDMWLSBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171787-85-1
Record name 3,5-Bis(methylsulfonyl)benzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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